Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate

Descripción

Chemical Identity and Classification

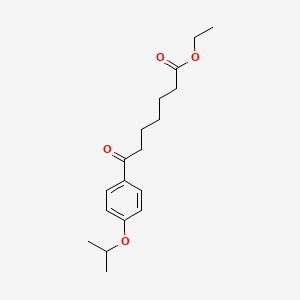

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is an organic compound that belongs to the ester class of chemicals. This compound features a complex structure with several functional groups that contribute to its chemical properties and potential applications. The molecule contains an ethyl ester group at one end, a seven-carbon aliphatic chain (heptanoate backbone), a ketone (oxo) group, and a phenyl ring with an isopropoxy substituent at the para position.

The basic chemical properties of this compound are summarized in Table 1:

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₆O₄ |

| Molecular Weight | 306.40 g/mol |

| CAS Registry Number | 898757-75-0 |

| Physical Appearance | White solid |

| SMILES Code | O=C(OCC)CCCCCC(C1=CC=C(OC(C)C)C=C1)=O |

| InChI | InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3 |

| InChI Key | JQAWSPIQJGJYHZ-UHFFFAOYSA-N |

The chemical structure of this compound contains four oxygen atoms that contribute to its functionality: two from the ester group, one from the ketone group, and one from the isopropoxy substituent on the phenyl ring. This combination of functional groups creates a molecule with distinct chemical behavior and reactivity patterns characteristic of both esters and ketones.

As a member of the ester family, this compound demonstrates the typical chemical properties of esters, including susceptibility to hydrolysis, transesterification, and reduction. The presence of the ketone group provides additional reactivity sites for nucleophilic addition reactions, while the isopropoxy substituent on the aromatic ring influences the electronic properties of the phenyl group.

Historical Context in Organic Chemistry Research

The development and study of functionalized esters like this compound are situated within the broader historical context of ester synthesis and utilization in organic chemistry. While specific historical information about this particular compound is limited in available literature, its synthesis likely follows traditional ester preparation methods refined over decades of organic chemistry development.

The synthesis of esters has a rich history in organic chemistry, dating back to the 19th century with the development of the Fischer esterification reaction, a fundamental process for preparing esters from carboxylic acids and alcohols in the presence of an acid catalyst. This reaction remains one of the most important methods for ester synthesis and likely plays a role in the preparation of compounds like this compound.

The integration of aromatic groups with aliphatic ester chains represents an evolution in synthetic organic chemistry that emerged through the 20th century. The specific synthesis of aryl-substituted esters gained momentum with the development of palladium-catalyzed coupling reactions, which allow for the efficient formation of carbon-carbon bonds between aromatic and aliphatic components.

Contemporary research on compounds like this compound reflects the continuing importance of functionalized esters in organic synthesis, particularly those containing both ketone functionality and substituted aromatic rings.

Significance in Academic Research

This compound has significance in academic research primarily as a building block in organic synthesis. Based on available information, this compound appears to be utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecular structures.

The compound's structural features make it particularly valuable in research contexts:

The ethyl ester group can serve as a protected form of the corresponding carboxylic acid, allowing for selective transformations at other sites within the molecule.

The ketone (oxo) functionality provides a reactive site for various transformations, including nucleophilic additions, reductions, and condensation reactions.

The isopropoxy-substituted phenyl ring introduces an aromatic component with modified electronic properties, potentially useful in structure-activity relationship studies.

The seven-carbon chain connecting the ester and ketone groups provides a flexible linker that can influence the spatial arrangement and physical properties of derivatives.

The research significance of this compound is further evidenced by its commercial availability from multiple chemical suppliers, indicating ongoing demand from the scientific community. These suppliers typically provide the compound at research-grade purity levels (97% or higher), suitable for use in synthetic organic chemistry applications and academic research.

The pricing data available from various suppliers suggests that this compound is a specialty chemical primarily targeted at research laboratories rather than industrial applications, with quantities typically offered in the gram range.

Nomenclature Systems and IUPAC Designation

The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds, particularly those pertaining to esters, ketones, and substituted aromatic compounds.

The IUPAC name "ethyl 7-(4-isopropoxyphenyl)-7-oxoheptanoate" can be deconstructed to understand its structural components:

- "Ethyl" - Indicates the alkyl group attached to the ester oxygen

- "7-(4-isopropoxyphenyl)" - Specifies a phenyl group with an isopropoxy substituent at the para (4) position, attached at carbon 7 of the main chain

- "7-oxo" - Indicates a ketone (oxo) group at carbon 7

- "heptanoate" - Identifies the seven-carbon carboxylic acid backbone in its ester form

Alternative nomenclature systems provide different but equivalent names for the same compound, reflecting various approaches to describing its structure:

"Ethyl 4-(1-methylethoxy)-ζ-oxobenzeneheptanoate" - This name emphasizes the benzeneheptanoic acid backbone with substituents

"Benzeneheptanoic acid, 4-(1-methylethoxy)-ζ-oxo-, ethyl ester" - This format, often used in chemical abstracts and databases, lists the parent acid followed by substitutions and finally the ester designation

The Chemical Abstracts Service (CAS) registry system assigns the unique identifier 898757-75-0 to this compound, providing an unambiguous reference across scientific literature and databases.

Additionally, computer-readable chemical identifiers facilitate digital representation and searching:

The SMILES (Simplified Molecular Input Line Entry System) notation O=C(OCC)CCCCCC(C1=CC=C(OC(C)C)C=C1)=O provides a linear text representation of the molecular structure.

The InChI (International Chemical Identifier) string InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3 offers a standardized representation designed for digital information systems.

The InChI Key JQAWSPIQJGJYHZ-UHFFFAOYSA-N provides a condensed, fixed-length identifier derived from the InChI string, facilitating database searches and information retrieval.

Propiedades

IUPAC Name |

ethyl 7-oxo-7-(4-propan-2-yloxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAWSPIQJGJYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645791 | |

| Record name | Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-75-0 | |

| Record name | Ethyl 4-(1-methylethoxy)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step-by-Step Protocol:

- Dissolve heptanoic acid in ethanol with a catalytic amount of sulfuric acid.

- Reflux the mixture for several hours until ethyl heptanoate forms.

- Cool the reaction mixture and neutralize excess acid using sodium bicarbonate.

- Oxidize ethyl heptanoate using PCC under controlled conditions to form ethyl 7-oxoheptanoate.

- Introduce 4-isopropoxybenzene in the presence of AlCl3 under mild heating for Friedel-Crafts acylation.

- Purify the product by recrystallization using ethanol.

Below is a summary of important physical properties relevant to synthesis:

| Property | Value |

|---|---|

| Molecular Formula | C18H26O4 |

| Molecular Weight | 306.397 g/mol |

| Boiling Point | 419.9°C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Flash Point | 182°C |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of 7-oxo-7-(4-isopropoxyphenyl)heptanoic acid.

Reduction: Formation of 7-hydroxy-7-(4-isopropoxyphenyl)heptanoate.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition of bacterial growth, indicating its potential as an antibacterial agent.

- Anticancer Properties : Research has indicated that the compound may demonstrate cytotoxic effects against cancer cell lines. Cytotoxicity assays have revealed promising results, with effective concentrations that reduce cell viability significantly.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used in the construction of more complex molecules, which can be beneficial in developing new pharmaceuticals or agrochemicals.

Material Science

This compound is also being explored for its potential applications in material science. Its chemical properties may allow it to be incorporated into new materials with specific functionalities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 4.5 µM for breast cancer cells (MCF7), demonstrating significant potency compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 4.5 | |

| HEPG2 | 3.8 |

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be 10 µg/mL and 12 µg/mL, respectively, indicating strong antibacterial properties.

Mecanismo De Acción

The mechanism of action of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Alkoxy-Substituted Analogs

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate (CAS 898757-83-0)

- Structure : Differs by a longer pentyloxy group (C₅H₁₁O) instead of isopropoxy (C₃H₇O) at the para position.

- Properties : Shares the same molecular formula (C₂₀H₃₀O₄) and weight (334.46 g/mol) as the isopropoxy variant but exhibits altered lipophilicity due to the extended alkyl chain .

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CAS 898757-91-0)

Table 1: Alkoxy-Substituted Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate | - | C₁₉H₂₈O₄ | 4-isopropoxyphenyl | 332.43 (estimated) |

| Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate | 898757-83-0 | C₂₀H₃₀O₄ | 4-pentyloxyphenyl | 334.46 |

| Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate | 898757-91-0 | C₂₀H₃₀O₄ | 4-hexyloxyphenyl | 334.46 |

Trifluoromethyl-Substituted Analogs

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate

- Structure : Replaces isopropoxy with a trifluoromethyl (CF₃) group at the ortho position.

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

Nitrogen-Containing Analogs

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS 898775-85-4)

- Structure : Incorporates a piperidine-methyl group at the para position.

- Properties : Increased basicity due to the tertiary amine, which may enhance solubility in acidic environments .

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate (CAS 898749-82-1)

Multi-Ketone Analogs

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

Actividad Biológica

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C18H26O3

- Molecular Weight : Approximately 302.4 g/mol

- Functional Groups : Contains a ketone (7-oxo) and an ester (ethyl) functional group, along with an isopropoxy substituent on the phenyl ring.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its ability to modulate enzyme activity, particularly those involved in inflammation and microbial resistance.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to anti-inflammatory and antimicrobial effects. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Binding : this compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways that regulate cellular responses .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting key inflammatory mediators such as prostaglandins and cytokines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological profile:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 7-oxo-7-(4-methoxyphenyl)heptanoate | Moderate anti-inflammatory effects | COX inhibition |

| Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate | Antimicrobial activity against Gram-positive bacteria | Enzyme inhibition |

| Ethyl 7-oxo-7-(3-chloro-4-fluorophenyl)heptanoate | Potential anti-cancer properties | Inhibition of tubulin polymerization |

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2020) demonstrated that this compound effectively reduced edema in animal models of inflammation, supporting its potential use as an anti-inflammatory agent.

- Cell Viability Assays : In vitro assays showed that this compound could inhibit cancer cell proliferation, particularly in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Future Directions

Ongoing research is essential to fully elucidate the molecular mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of structure-activity relationships to optimize therapeutic efficacy.

- Clinical trials to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 4-isopropoxyphenyl precursors with ethyl heptanoate derivatives under acidic catalysis. Key steps include controlling reaction temperature (60–80°C) to avoid side reactions and using anhydrous conditions to prevent hydrolysis of the ester group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Acute toxicity (H302) : Use fume hoods and avoid ingestion.

- Skin/eye irritation (H315, H319) : Wear nitrile gloves and EN 166-certified goggles.

- Respiratory tract irritation (H335) : Implement local exhaust ventilation.

Store in airtight containers away from oxidizers and acids. In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Q. How can researchers analytically characterize this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze ketone (δ ~200–210 ppm in C) and ester (δ ~4.1–4.3 ppm for ethyl group in H) signals.

- FT-IR : Confirm carbonyl stretches (C=O at ~1720–1740 cm).

- HPLC-MS : Use reverse-phase columns to detect impurities (<1% area). Cross-validate with reference standards from authoritative databases (e.g., ChemIDplus) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodological Answer : Synthesize derivatives with substituent variations (e.g., replacing isopropoxy with methoxy or alkyl chains) and assess bioactivity in target assays (e.g., enzyme inhibition). Computational tools like molecular docking (AutoDock Vina) can predict binding affinities. Compare results with structurally similar compounds (e.g., Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate) to identify critical functional groups .

Q. How should researchers address contradictions in reported stability or toxicity data for this compound?

- Methodological Answer : Replicate studies under controlled conditions (e.g., pH, temperature, light exposure). Use accelerated stability testing (ICH Q1A guidelines) and quantify degradation products via LC-MS. For toxicity discrepancies, conduct dose-response assays (e.g., zebrafish embryo models) and compare with in silico predictions (ECOSAR) to resolve conflicts .

Q. What experimental strategies are effective in identifying decomposition products under stressed conditions?

- Methodological Answer : Expose the compound to oxidative (HO), thermal (40–60°C), and photolytic (UV light) stress. Analyze degradation pathways using GC-MS for volatile byproducts (e.g., carbon oxides) and UPLC-QTOF for non-volatile residues. Environmental fate studies should include biodegradation assays (OECD 301B) .

Q. What mechanistic studies are recommended to elucidate its potential biological activity?

- Methodological Answer : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays. For cellular studies, employ RNA-seq to identify differentially expressed genes post-treatment. Pair with metabolomics (LC-HRMS) to map metabolic perturbations. Use CRISPR-Cas9 knockouts to validate target pathways .

Q. How can computational modeling enhance understanding of its physicochemical behavior?

- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS) to predict solubility and partition coefficients (logP). Density functional theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and electronic properties. Validate predictions with experimental solubility tests in DMSO/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.